
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzofuran dione moiety and a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate typically involves a multi-step process. One common method is the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran dione structure . The reaction conditions often include room temperature and solvent-free conditions for the Diels-Alder reaction, and the use of mixed-sulfonic carboxylic anhydrides in methanesulfonic acid for the dehydration step .
Industrial Production Methods
Industrial production of this compound can be achieved through the vapor phase oxidation of o-xylene and naphthalene . This method is widely used due to its efficiency and scalability. The process involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in creating new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Benzofuran-1,3-dione,2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 2-Benzofuran-1,3-dione,furan-2,5-dione,2-(2-hydroxyethoxy)ethanol
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
53452-54-3 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O5.C8H4O3/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2;9-7-5-3-1-2-4-6(5)8(10)11-7/h3-4H,1-2,5-8H2;1-4H |
InChI Key |
WDBWDPYJZKLDTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOC(=O)C=C.C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
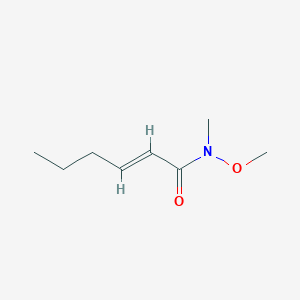
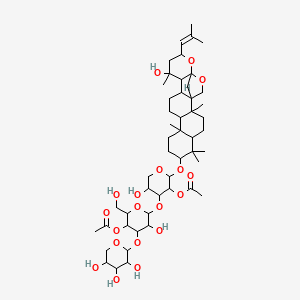
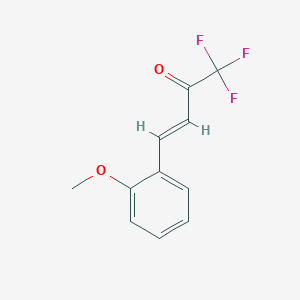
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
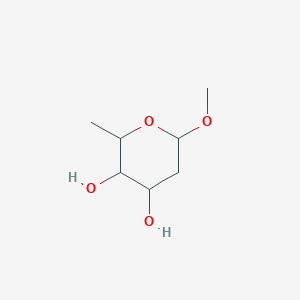
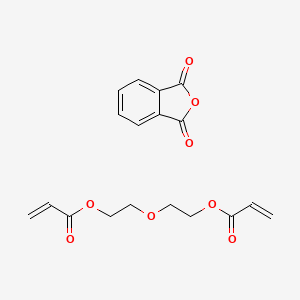
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
